![molecular formula C11H19NO2 B2511384 Ethyl 6-azaspiro[3.5]nonane-2-carboxylate CAS No. 2091127-61-4](/img/structure/B2511384.png)
Ethyl 6-azaspiro[3.5]nonane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound that features a unique structural motif, making it an interesting subject for research in various scientific fields. This compound is characterized by its spirocyclic framework, which consists of a nonane ring fused to a piperidine ring, with an ethyl ester functional group attached to the carboxylate moiety. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it valuable in medicinal chemistry and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-azaspiro[3.5]nonane-2-carboxylate typically involves the formation of the spirocyclic core followed by esterification. One common method involves the reaction of ethyl cyclobutanecarboxylate anions with Davis–Ellman’s imines, resulting in the formation of enantiomerically and diastereomerically pure spirocyclic compounds . This three-step procedure is highly efficient, with yields up to 90% and high diastereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
Ethyl 6-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group or other reactive sites on the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique spirocyclic structure makes it a valuable scaffold for drug design, particularly in the development of GPR119 agonists for the treatment of diabetes and metabolic disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the biological activity of spirocyclic molecules and their interactions with biological targets.
作用機序
The mechanism of action of Ethyl 6-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an agonist for GPR119, a receptor involved in glucose homeostasis and insulin secretion . The spirocyclic structure allows for specific binding interactions with the receptor, leading to its activation and subsequent biological effects.
類似化合物との比較
Similar Compounds
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: This compound shares a similar spirocyclic framework but differs in the ester group attached to the carboxylate moiety.
2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate: Another similar compound with a different functional group at the carboxylate position.
Uniqueness
Ethyl 6-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific ethyl ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in the design of novel pharmaceuticals and other applications.
特性
IUPAC Name |
ethyl 6-azaspiro[3.5]nonane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)9-6-11(7-9)4-3-5-12-8-11/h9,12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKCIHDINPEVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

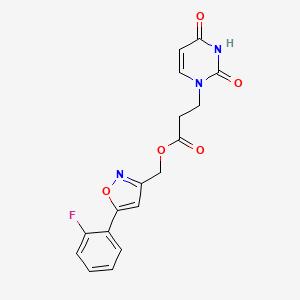
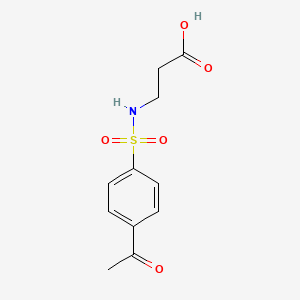
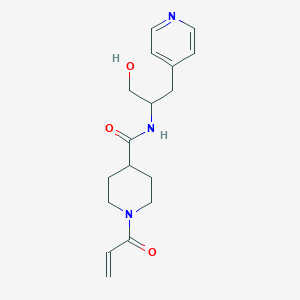
![2-chloro-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2511307.png)
![N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
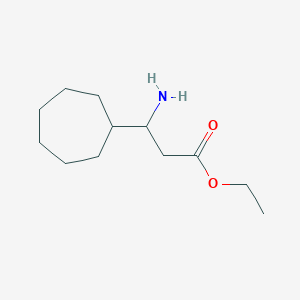

![N-[(1,5-Dimethylpyrazol-3-yl)methyl]-N-(4-methylcyclohexyl)prop-2-enamide](/img/structure/B2511315.png)
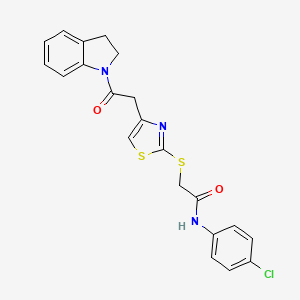
![2-{[1-(Benzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2511318.png)
![ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate](/img/structure/B2511319.png)
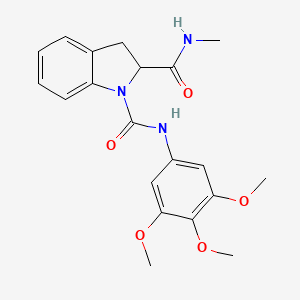
![4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde](/img/structure/B2511324.png)
